molecular formula C12H21NO4 B114574 (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid CAS No. 156881-63-9

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B114574
M. Wt: 243.3 g/mol
InChI Key: WBSJQVRMQOLSAT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid” is a chemical compound. It is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It has a similar structure to “®-2-((tert-Butoxycarbonyl)amino)propyl methanesulfonate” and "®-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid" .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Enantioselective Synthesis and Resolution

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid and its derivatives are extensively used in enantioselective synthesis and resolution of constrained amino acids. For example, enantiomerically pure constrained cyclopropane analogs of phenylalanine have been synthesized using HPLC resolution of racemic precursors, highlighting the importance of these compounds in preparing optically pure compounds on a multigram scale (Jiménez et al., 2001).

Synthesis of Amino Acid Derivatives

The compound plays a crucial role in the synthesis of key intermediates of important biological molecules like Biotin, a water-soluble vitamin. It has been synthesized from L-cystine in an overall yield of 67% through steps including esterification and protection of amine and thiol (Qin et al., 2014).

Crystal and Molecular Structure Analysis

Studies involving the crystal and molecular structure and conformational analysis of derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid provide insights into the conformational energy and stability of these molecules. Such analyses are vital for understanding the properties of these compounds at a molecular level (Cetina et al., 2003).

Role in Solid-Phase Synthesis of Peptides

Derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are used as handles in the solid-phase synthesis of peptide alpha-carboxamides. This illustrates the compound's utility in peptide synthesis and its stability under various conditions (Gaehde & Matsueda, 2009).

Applications in Asymmetric Dihydroxylation

The compound is used in asymmetric synthesis, such as the enantioselective synthesis of amino acids starting from enantiomerically enriched precursors. This method involves key reactions like direct preparation of sulfate by diol treatment, demonstrating its utility in precise synthetic processes (Alonso et al., 2005).

Chiroptical Properties in Polymer Synthesis

It is instrumental in synthesizing chiral methylpropargyl ester monomers containing amino acid moieties. These monomers are polymerized to yield polymers with significant molecular weights and specific rotation properties, indicating the compound's relevance in advanced polymer synthesis (Qu et al., 2009).

properties

IUPAC Name

(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJQVRMQOLSAT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442146
Record name (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

CAS RN

156881-63-9
Record name (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2021 - ACS Publications
Effective treatment of chronic pain, in particular neuropathic pain, without the side effects that often accompany currently available treatment options is an area of significant unmet …
Number of citations: 11 pubs.acs.org

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